3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole
Overview
Description
3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole is a heterocyclic compound with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . This compound is characterized by the presence of two pyrazole rings connected at the 4,4’ positions, each substituted with a methyl group at the 3,3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3’-dimethyl-1H-pyrazole with suitable reagents to form the bipyrazole structure . The reaction conditions often involve the use of solvents like DMF or DMSO and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that exhibit specific chemical and biological activities. The exact pathways and targets depend on the specific application and the nature of the metal complexes formed.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol: This compound is structurally similar but contains phenyl groups and hydroxyl functionalities.
4,4’-Bi-1H-pyrazole, 3,3’-dimethyl-: Another closely related compound with similar pyrazole rings but different substitution patterns.
Uniqueness
3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole is unique due to its specific substitution pattern and the presence of two pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-4-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-7(3-9-11-5)8-4-10-12-6(8)2/h3-4H,1-2H3,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNSWSVGKRBZEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=C(NN=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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